Acetamide, N-hydroxy-2-[[(4-methoxyphenyl)sulfonyl](3-pyridinylmethyl)amino]-
Description
Chemical Identity and Structure The compound "Acetamide, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]-" (RN: 206551-25-9) has the molecular formula C21H21N3O5S and is structurally characterized by:
- A hydroxyacetamide backbone with an N-hydroxy group.
- A 4-methoxyphenylsulfonyl moiety attached to the amino group.
- A 3-pyridinylmethyl substituent on the sulfonamide nitrogen .
The compound’s solubility is inferred to be moderate in organic solvents like DMSO or ethanol, similar to structurally related MMP inhibitors such as NNGH .
However, specific pharmacological data for this compound are absent in the evidence.
Properties
Molecular Formula |
C15H17N3O5S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]acetamide |
InChI |
InChI=1S/C15H17N3O5S/c1-23-13-4-6-14(7-5-13)24(21,22)18(11-15(19)17-20)10-12-3-2-8-16-9-12/h2-9,20H,10-11H2,1H3,(H,17,19) |
InChI Key |
YYCNZECYSJUTIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CN=CC=C2)CC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]- typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3-pyridinemethanamine to form an intermediate product. This intermediate is then reacted with N-hydroxyacetamide under controlled conditions to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or pyridine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or pyridine derivatives.
Scientific Research Applications
Acetamide, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects. The sulfonyl and pyridine groups play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects on MMP Inhibition The 3-pyridinylmethyl group in the target compound may enhance selectivity for specific MMP isoforms compared to NNGH’s 2-methylpropyl group, which contributes to broader MMP inhibition (e.g., MMP3, MMP9) . Pyridine’s aromaticity could improve binding to hydrophobic enzyme pockets. The tetrahydropyran substituent in the compound from creates a rigid, cyclic structure, leading to stronger MMP-1 binding (ΔG: -9.5 kcal/mol vs. -8.1 kcal/mol for β-cytostenone) .
Structural Simplicity vs. This highlights the necessity of the sulfonamide moiety for effective zinc chelation in MMPs .
However, this remains speculative without experimental data.
Therapeutic Applications
- NNGH : Used in research for cancer metastasis and arthritis due to MMP inhibition .
- Tetrahydropyran-containing analog : Studied for antiaging via collagenase (MMP-1) inhibition .
- Target compound : Hypothesized to target MMPs but requires validation via enzymatic assays.
Research Findings and Data Gaps
- Molecular Docking : The tetrahydropyran analog’s strong MMP-1 binding (ΔG: -9.5 kcal/mol) suggests the target compound’s pyridinylmethyl group could be optimized for similar or improved activity .
- Synthetic Challenges : The 3-pyridinylmethyl group may introduce steric hindrance during synthesis, necessitating tailored reaction conditions .
- Pharmacological Data: No IC50 or in vivo data are available for the target compound, limiting translational insights.
Biological Activity
Acetamide, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]- (CAS No. 161314-48-3) is a compound of interest due to its potential biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes involved in the degradation of extracellular matrix components and play significant roles in various physiological and pathological processes, including tissue remodeling and inflammation.
- Molecular Formula : C15H17N3O5S
- Molecular Weight : 351.37 g/mol
- Structure : The compound features a sulfonamide group linked to a methoxyphenyl moiety and a pyridinylmethyl amino group, which are crucial for its biological activity.
Matrix Metalloproteinase Inhibition
Acetamide, N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]- has been identified as a potent inhibitor of several MMPs. The key findings regarding its inhibitory activity include:
| MMP Type | Inhibition Constant (K_i) |
|---|---|
| MMP-1 | 0.17 μM |
| MMP-3 | 0.13 μM |
| MMP-7 | 13 μM |
| MMP-10 | 0.1 μM |
These K_i values indicate that Acetamide is particularly effective against MMP-1 and MMP-3, which are implicated in various inflammatory conditions and cancer progression .
Anticancer Activity
Research has demonstrated that compounds similar to Acetamide exhibit anticancer properties by inhibiting tumor cell invasion and migration through the modulation of MMP activity. In vitro studies have shown that the inhibition of MMPs by Acetamide can lead to reduced metastatic potential in cancer cells .
Study on Inhibitory Effects on Cancer Cells
A study evaluated the effect of Acetamide on human breast cancer cell lines. The results indicated a significant reduction in cell invasion and migration when treated with Acetamide, correlating with decreased expression levels of MMP-2 and MMP-9. This suggests that Acetamide may serve as a therapeutic agent in breast cancer treatment by targeting the metastatic process .
In Vivo Efficacy
In vivo models using mice injected with cancer cells showed that treatment with Acetamide resulted in smaller tumor sizes compared to control groups. Histological analysis revealed reduced angiogenesis and lower levels of inflammatory markers, further supporting its potential as an anti-cancer agent .
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